molecular formula C9H8F2O2 B1430345 (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270293-73-6

(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B1430345
CAS RN: 1270293-73-6
M. Wt: 186.15 g/mol
InChI Key: YIYJSJWWXNXVNN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound with the CAS Number: 1270293-73-6. It has a molecular weight of 186.16 and its IUPAC name is ®-6,8-difluorochroman-4-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m1/s1 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atoms and the hydroxyl group.


Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Benzopyran Derivatives in Fungi

  • A study by Yang et al. (2020) investigated benzopyran derivatives, including variants of 3,4-dihydro-2H-1-benzopyran-4-ol, in the mangrove endophytic fungus Penicillium citrinum QJF‐22. They determined the structures and configurations of these compounds through spectroscopic data and X-ray diffraction, highlighting their significance in natural product chemistry (Yang et al., 2020).

Antihypertensive Activity

  • Evans et al. (1983) explored the antihypertensive activity of 6,7-disubstituted trans-4-amino-3,4-dihydro-2H-1-benzopyran-3-ols, demonstrating their potential in managing hypertension (Evans et al., 1983).

Antibacterial Properties

  • A 2016 study by Zheng et al. focused on a new benzopyran derivative from the mangrove-derived fungus Penicillium citrinum, evaluating its antibacterial activities, particularly against Bacillus subtilis and Bacillus cereus (Zheng et al., 2016).

Vasodilatory Activity

  • Cho et al. (1996) investigated benzopyran derivatives for their selective coronary vasodilatory activity, highlighting the importance of these compounds in cardiovascular research (Cho et al., 1996).

Crystallographic Analysis

  • Research by Quinn and Rae (1981) presented a crystallographic analysis of benzopyran derivatives, contributing to a deeper understanding of their molecular structure (Quinn & Rae, 1981).

Synthesis Methods

  • A paper by Florence et al. (2009) explored the synthesis of diversely substituted benzopyrans, examining their potential as potassium channel openers (Florence et al., 2009).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The signal word is "Warning" .

properties

IUPAC Name

(4R)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJSJWWXNXVNN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.